6-Methyl-2-(2-methylpropoxy)pyridin-3-amine
Description
6-Methyl-2-(2-methylpropoxy)pyridin-3-amine (CAS: 1549376-29-5) is a pyridine derivative with a molecular formula of C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . Its structure features a pyridine ring substituted with a methyl group at the 6-position, a 2-methylpropoxy (isobutoxy) group at the 2-position, and an amine group at the 3-position. Key identifiers include:
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
6-methyl-2-(2-methylpropoxy)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-7(2)6-13-10-9(11)5-4-8(3)12-10/h4-5,7H,6,11H2,1-3H3 |
InChI Key |
PVURVTCKUFPAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it can be synthesized through organic reactions involving pyridine derivatives and appropriate reagents.
- Researchers may explore various synthetic pathways to obtain 6-Methyl-2-(2-methylpropoxy)pyridin-3-amine.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, explore new synthetic methodologies, and investigate its role in heterocyclic chemistry.
Biology and Medicine: Its unique structure could make it a potential lead compound for drug discovery. Further studies are needed to explore its biological activity.
Industry: It might find applications in the synthesis of other compounds or as a building block in organic synthesis.
Mechanism of Action
- Unfortunately, detailed information about the mechanism of action for 6-Methyl-2-(2-methylpropoxy)pyridin-3-amine is not readily available. Further research is required to understand its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural and Physical Properties
Structural and Electronic Comparisons
- Electronic Effects: Methoxy groups enhance electron density on the pyridine ring, improving reactivity in electrophilic substitution, whereas methylthio groups offer mixed electronic effects (σ-donor/π-acceptor) .
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